Cas no 2172356-95-3 (2-formyl-6-phenyl-1H-indole-3-carboxylic acid)

2-Formyl-6-phenyl-1H-indole-3-carboxylic acid is a versatile heterocyclic compound featuring both formyl and carboxylic acid functional groups on an indole scaffold. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules and functionalized indole derivatives. The presence of reactive sites allows for selective modifications, enabling applications in medicinal chemistry and materials science. The phenyl substitution at the 6-position enhances stability and influences electronic properties, while the formyl group offers a handle for further derivatization. This compound is suitable for research in drug discovery, catalysis, and the development of novel heterocyclic systems.
2-formyl-6-phenyl-1H-indole-3-carboxylic acid structure
2172356-95-3 structure
Product name:2-formyl-6-phenyl-1H-indole-3-carboxylic acid
CAS No:2172356-95-3
MF:C16H11NO3
Molecular Weight:265.263444185257
CID:6378783
PubChem ID:165570944

2-formyl-6-phenyl-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-formyl-6-phenyl-1H-indole-3-carboxylic acid
    • EN300-1608503
    • 2172356-95-3
    • インチ: 1S/C16H11NO3/c18-9-14-15(16(19)20)12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-9,17H,(H,19,20)
    • InChIKey: DDNAUFZEXQXOPL-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C=O)NC2C=C(C3C=CC=CC=3)C=CC=21)=O

計算された属性

  • 精确分子量: 265.07389321g/mol
  • 同位素质量: 265.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 378
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 70.2Ų

2-formyl-6-phenyl-1H-indole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1608503-0.5g
2-formyl-6-phenyl-1H-indole-3-carboxylic acid
2172356-95-3
0.5g
$1234.0 2023-06-04
Enamine
EN300-1608503-2500mg
2-formyl-6-phenyl-1H-indole-3-carboxylic acid
2172356-95-3
2500mg
$2520.0 2023-09-23
Enamine
EN300-1608503-50mg
2-formyl-6-phenyl-1H-indole-3-carboxylic acid
2172356-95-3
50mg
$1080.0 2023-09-23
Enamine
EN300-1608503-1000mg
2-formyl-6-phenyl-1H-indole-3-carboxylic acid
2172356-95-3
1000mg
$1286.0 2023-09-23
Enamine
EN300-1608503-5000mg
2-formyl-6-phenyl-1H-indole-3-carboxylic acid
2172356-95-3
5000mg
$3728.0 2023-09-23
Enamine
EN300-1608503-0.05g
2-formyl-6-phenyl-1H-indole-3-carboxylic acid
2172356-95-3
0.05g
$1080.0 2023-06-04
Enamine
EN300-1608503-1.0g
2-formyl-6-phenyl-1H-indole-3-carboxylic acid
2172356-95-3
1g
$1286.0 2023-06-04
Enamine
EN300-1608503-10000mg
2-formyl-6-phenyl-1H-indole-3-carboxylic acid
2172356-95-3
10000mg
$5528.0 2023-09-23
Enamine
EN300-1608503-5.0g
2-formyl-6-phenyl-1H-indole-3-carboxylic acid
2172356-95-3
5g
$3728.0 2023-06-04
Enamine
EN300-1608503-2.5g
2-formyl-6-phenyl-1H-indole-3-carboxylic acid
2172356-95-3
2.5g
$2520.0 2023-06-04

2-formyl-6-phenyl-1H-indole-3-carboxylic acid 関連文献

2-formyl-6-phenyl-1H-indole-3-carboxylic acidに関する追加情報

2-Formyl-6-Phenyl-1H-Indole-3-Carboxylic Acid: A Comprehensive Overview

2-Formyl-6-phenyl-1H-indole-3-carboxylic acid (CAS No. 2172356-95-3) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the indole class of heterocyclic compounds and features a unique functional group arrangement that makes it a valuable building block for the synthesis of more complex molecules. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 2-formyl-6-phenyl-1H-indole-3-carboxylic acid.

Chemical Structure and Properties

2-Formyl-6-phenyl-1H-indole-3-carboxylic acid is characterized by its indole core, which is substituted with a formyl group at the 2-position and a phenyl group at the 6-position. The carboxylic acid moiety at the 3-position further enhances its reactivity and functional versatility. The molecular formula of this compound is C18H13NO3, with a molecular weight of approximately 295.30 g/mol. The compound is typically a white to off-white solid with a melting point ranging from 180 to 185°C.

The presence of the formyl group imparts electrophilic character to the molecule, making it an excellent substrate for various chemical reactions such as nucleophilic addition, condensation, and reduction. The carboxylic acid group can participate in esterification, amide formation, and other functional group transformations, thereby expanding its synthetic utility.

Synthesis Methods

The synthesis of 2-formyl-6-phenyl-1H-indole-3-carboxylic acid has been explored through several routes, each offering unique advantages in terms of yield, purity, and scalability. One common approach involves the condensation of 6-bromoindole with benzaldehyde followed by carboxylation and deprotection steps. Another method utilizes a palladium-catalyzed coupling reaction between 6-bromoindole and phenylboronic acid, followed by formylation and carboxylation.

A recent study published in the Journal of Organic Chemistry reported a highly efficient one-pot synthesis of 2-formyl-6-phenyl-1H-indole-3-carboxylic acid using microwave-assisted conditions. This method significantly reduced reaction times and improved yields compared to traditional thermal methods. The use of microwave technology in organic synthesis is gaining traction due to its ability to enhance reaction rates and selectivity while reducing energy consumption.

Biological Activities

2-formyl-6-phenyl-1H-indole-3-carboxylic acid has shown promising biological activities that make it an attractive candidate for drug discovery and development. Research has demonstrated its potential as an inhibitor of various enzymes involved in disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease.

In addition to its enzymatic inhibition properties, 2-formyl-6-phenyl-1H-indole-3-carboxylic acid has been investigated for its anti-inflammatory effects. A study published in the European Journal of Medicinal Chemistry reported that this compound effectively reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Potential Applications in Drug Discovery

The diverse biological activities of 2-formyl-6-phenyl-1H-indole-3-carboxylic acid have sparked interest in its potential applications in drug discovery. Its ability to inhibit MAO makes it a promising lead compound for the development of new treatments for neurodegenerative diseases. Furthermore, its anti-inflammatory properties suggest potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In the field of cancer research, studies have shown that derivatives of 2-formyl-6-phenyl-1H-indole-3-carboxylic acid exhibit selective cytotoxicity against various cancer cell lines. A recent study published in Cancer Letters reported that a derivative of this compound induced apoptosis in human breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Safety Considerations and Future Directions

Safety considerations are paramount when evaluating compounds for pharmaceutical applications. Preclinical studies have indicated that 2-formyl-6-phenyl-1H-indole-3-carboxylic acid exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully assess its safety profile in humans.

The future directions for research on 2-formyl-6-phenyl-1H-indole-3-carboxylic acid include optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects. Additionally, efforts are underway to develop more potent derivatives with improved selectivity for specific targets.

In conclusion, 2-formyl-6-phenyl-1H-indole-3-carboxylic acid (CAS No. 2172356-95-3) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further exploration and development as a therapeutic agent.

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